molecular formula C13H20N4O3 B565090 (+/-)-Lisofylline-d6 CAS No. 1185995-26-9

(+/-)-Lisofylline-d6

Cat. No.: B565090
CAS No.: 1185995-26-9
M. Wt: 286.365
InChI Key: NSMXQKNUPPXBRG-XERRXZQWSA-N
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Description

(+/-)-Lisofylline-d6 is a deuterated derivative of Lisofylline, a synthetic compound known for its anti-inflammatory and immunomodulatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is of interest in various scientific research fields due to its potential therapeutic applications.

Scientific Research Applications

(+/-)-Lisofylline-d6 has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance spectroscopy.

    Biology: Investigated for its potential to modulate immune responses and reduce inflammation in cellular and animal models.

    Medicine: Explored as a therapeutic agent for conditions like diabetes, sepsis, and autoimmune diseases due to its anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Lisofylline-d6 typically involves the deuteration of Lisofylline. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and deuterium gas. The process must be carefully controlled to ensure high purity and yield of the deuterated compound. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Lisofylline-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Lisofylline: The non-deuterated form of (+/-)-Lisofylline-d6, known for its anti-inflammatory properties.

    Pentoxifylline: A related compound with similar pharmacological effects, used to improve blood flow and reduce inflammation.

    Theophylline: Another related compound, primarily used as a bronchodilator in the treatment of respiratory diseases.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675993
Record name 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185995-26-9
Record name 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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